Cas no 541-81-1 (Serratamic Acid)

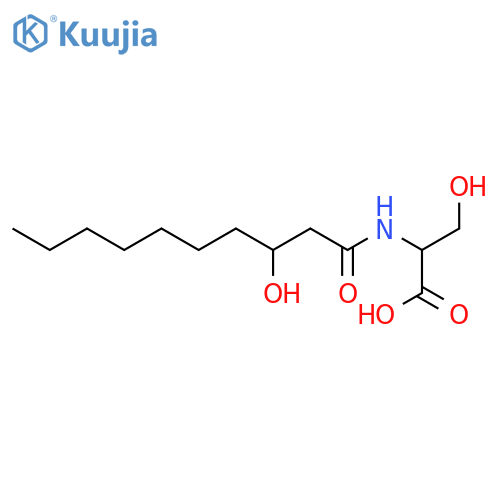

Serratamic Acid structure

Serratamic Acid 化学的及び物理的性質

名前と識別子

-

- L-Serine,N-[(3R)-3-hydroxy-1-oxodecyl]-

- Serratamic Acid

- N-((R)-3-hydroxy-decanoyl)-L-serine

- Serrataminsaeure

- 541-81-1

- (2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid

- DTXSID80968972

- L-Serine, N-(3-hydroxy-1-oxodecyl)-, (R)-

- ((R)-3-hydroxydecanoyl)-L-serine

- N-(3-Hydroxydecanoyl)serine

- AKOS040754010

- N-(1,3-Dihydroxydecylidene)serine

- (2S)-2-(((3R)-1,3-dihydroxydecylidene)amino)-3-hydroxypropanoate

- (2S)-2-{[(3R)-1,3-dihydroxydecylidene]amino}-3-hydroxypropanoate

- Serratamate

-

- インチ: InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1

- InChIKey: NDDJIMSGSZNACM-MNOVXSKESA-N

- ほほえんだ: CCCCCCCC(CC(=O)NC(CO)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 275.17300

- どういたいしつりょう: 275.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 11

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- PSA: 106.86000

- LogP: 1.05050

Serratamic Acid セキュリティ情報

Serratamic Acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Serratamic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-472710-2.5mg |

Serratamic Acid, |

541-81-1 | 2.5mg |

¥3234.00 | 2023-09-05 | ||

| TRC | S273090-2.5mg |

Serratamic Acid |

541-81-1 | 2.5mg |

$253.00 | 2023-05-17 | ||

| TRC | S273090-25mg |

Serratamic Acid |

541-81-1 | 25mg |

$1918.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-472710-2.5 mg |

Serratamic Acid, |

541-81-1 | 2.5 mg |

¥3,234.00 | 2023-07-10 | ||

| TRC | S273090-200mg |

Serratamic Acid |

541-81-1 | 200mg |

$ 15000.00 | 2023-09-06 |

Serratamic Acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

541-81-1 (Serratamic Acid) 関連製品

- 14379-56-7(N-Lauroyl-L-serine)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬